

# Application Notes and Protocols for Hybridoma Selection Using 8-Azaguanine

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## Compound of Interest

Compound Name: 8-Azaguanosine

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## Introduction

Hybridoma technology, a cornerstone of monoclonal antibody production, relies on the successful fusion of antibody-secreting B-cells with immortal myeloma cells. A critical step in this process is the selective elimination of unfused myeloma cells, which would otherwise quickly overgrow the desired hybridoma cells. This is achieved by using a myeloma fusion partner that is deficient in the enzyme Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT). 8-Azaguanine is a purine analog used to select for and maintain this essential HGPRT-deficient phenotype in the myeloma cell line prior to cell fusion.

These application notes provide a detailed overview and protocols for the use of 8-azaguanine in preparing HGPRT-deficient myeloma cells and the subsequent selection of hybridomas using HAT (Hypoxanthine-Aminopterin-Thymidine) medium.

## Principle of Selection

The selection strategy is based on the two main pathways for nucleotide synthesis in mammalian cells: the de novo pathway and the salvage pathway.

- De novo synthesis: Cells synthesize nucleotides from simple precursors. This pathway is blocked by aminopterin, a component of the HAT selection medium.[\[1\]](#)[\[2\]](#)

- Salvage pathway: Cells recycle pre-existing purines and pyrimidines from the degradation of nucleic acids. The enzyme HGPRT is essential for the purine salvage pathway.[\[2\]](#)[\[3\]](#)

Myeloma cells used for hybridoma production are specifically chosen for their lack of a functional HGPRT enzyme (HGPRT-negative).[\[3\]](#)[\[4\]](#) This makes them unable to utilize the salvage pathway.[\[4\]](#)

The Role of 8-Azaguanine: 8-Azaguanine is a toxic analog of guanine. In cells with a functional HGPRT enzyme (HGPRT-positive), 8-azaguanine is incorporated into nucleotides, leading to cytotoxicity and cell death.[\[3\]](#)[\[5\]](#) Therefore, by culturing myeloma cells in the presence of 8-azaguanine, only cells that are HGPRT-deficient will survive.[\[3\]](#) This ensures that the myeloma cell population used for fusion is uniformly sensitive to the subsequent HAT selection.[\[6\]](#)

HAT Selection: After fusing the HGPRT-negative myeloma cells with spleen cells (which are HGPRT-positive), the cell mixture is cultured in HAT medium.[\[7\]](#)

- Unfused Myeloma Cells: The de novo pathway is blocked by aminopterin, and because they are HGPRT-negative, they cannot use the salvage pathway. Consequently, they die.[\[2\]](#)
- Unfused Spleen Cells: While they are HGPRT-positive and can survive in HAT medium, they have a limited lifespan and will naturally die off in culture.[\[2\]](#)[\[7\]](#)
- Hybridoma Cells: The successful fusion of a myeloma cell and a spleen cell results in a hybrid cell that inherits immortality from the myeloma parent and a functional HGPRT enzyme from the spleen cell parent.[\[4\]](#) This allows the hybridoma to survive in HAT medium by utilizing the salvage pathway.[\[4\]](#)

## Data Presentation

Table 1: Reagent Concentrations for Myeloma and Hybridoma Selection

Reagent	Stock Solution Concentration	Working Concentration	Application
8-Azaguanine	1 mg/mL in 0.1 M NaOH[8]	10-20 µg/mL[5]	Selection and maintenance of HGPRT-deficient myeloma cells
HAT Medium	50X Commercial Supplement[9][10]	1X	Post-fusion selection of hybridoma cells
- Hypoxanthine	5 mM (in 50X stock)[9]	100 µM[1][9]	Substrate for the purine salvage pathway
- Aminopterin	20 µM (in 50X stock) [10]	0.4 µM[1][9]	Blocks the de novo nucleotide synthesis pathway
- Thymidine	8 mM (in 50X stock)[9]	16 µM[1][9]	Substrate for the pyrimidine salvage pathway
HT Medium	50X Commercial Supplement[10]	1X	Weaning of hybridomas off aminopterin
- Hypoxanthine	5 mM (in 50X stock) [10]	100 µM[10]	
- Thymidine	8 mM (in 50X stock) [10]	16 µM[10]	

## Experimental Protocols

### Protocol 1: Preparation of 8-Azaguanine Stock Solution

- Dissolving 8-Azaguanine: Dissolve 8-azaguanine powder in 0.1 M NaOH to a final concentration of 1 mg/mL.[8] Gentle warming may be required to fully dissolve the powder.

- Sterilization: Sterilize the 8-azaguanine stock solution by passing it through a 0.22 µm syringe filter.
- Aliquoting and Storage: Aliquot the sterile stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for up to one month, or at -80°C for long-term storage (up to 6 months).[11]

## Protocol 2: Selection of HGPRT-Deficient Myeloma Cells

This protocol describes the selection of a homogenous population of HGPRT-deficient myeloma cells. It is recommended to perform this selection periodically to ensure the entire myeloma population remains sensitive to HAT medium.[3]

- Initial Seeding: Seed the parental myeloma cell line at a low density (e.g.,  $1 \times 10^5$  cells/mL) in their standard culture medium.
- Determining Optimal Concentration (Kill Curve): To determine the ideal concentration of 8-azaguanine for your specific myeloma cell line, it is recommended to perform a dose-response curve.
  - Plate cells in a 96-well plate.
  - Expose the cells to a range of 8-azaguanine concentrations (e.g., 1-50 µg/mL).
  - After 48-72 hours, assess cell viability using a suitable method (e.g., Trypan Blue exclusion, MTT assay).
  - The optimal concentration should effectively kill the majority of cells, indicating selection for the resistant (HGPRT-deficient) population. A common starting concentration is 10-20 µg/mL.[5]
- Selection:
  - Culture the myeloma cells in their standard growth medium supplemented with the predetermined optimal concentration of 8-azaguanine.
  - Initially, significant cell death is expected.

- Replace the medium with fresh 8-azaguanine-containing medium every 2-3 days.
- Continue the culture until the surviving cells become confluent.
- Expansion and Banking:
  - Once a resistant population is established and proliferating well, expand the cells.
  - It is advisable to perform single-cell cloning to ensure a homogenous population.
  - Cryopreserve the selected HGPRT-deficient myeloma cells for future use.

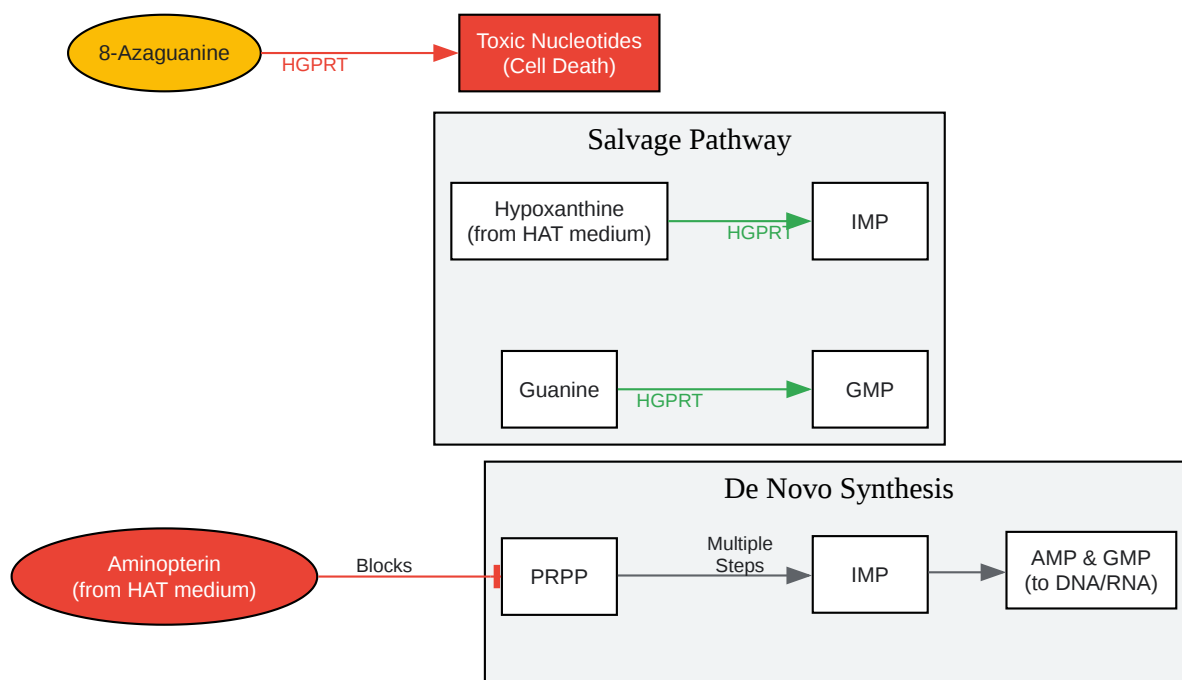
## Protocol 3: Hybridoma Selection Using HAT Medium

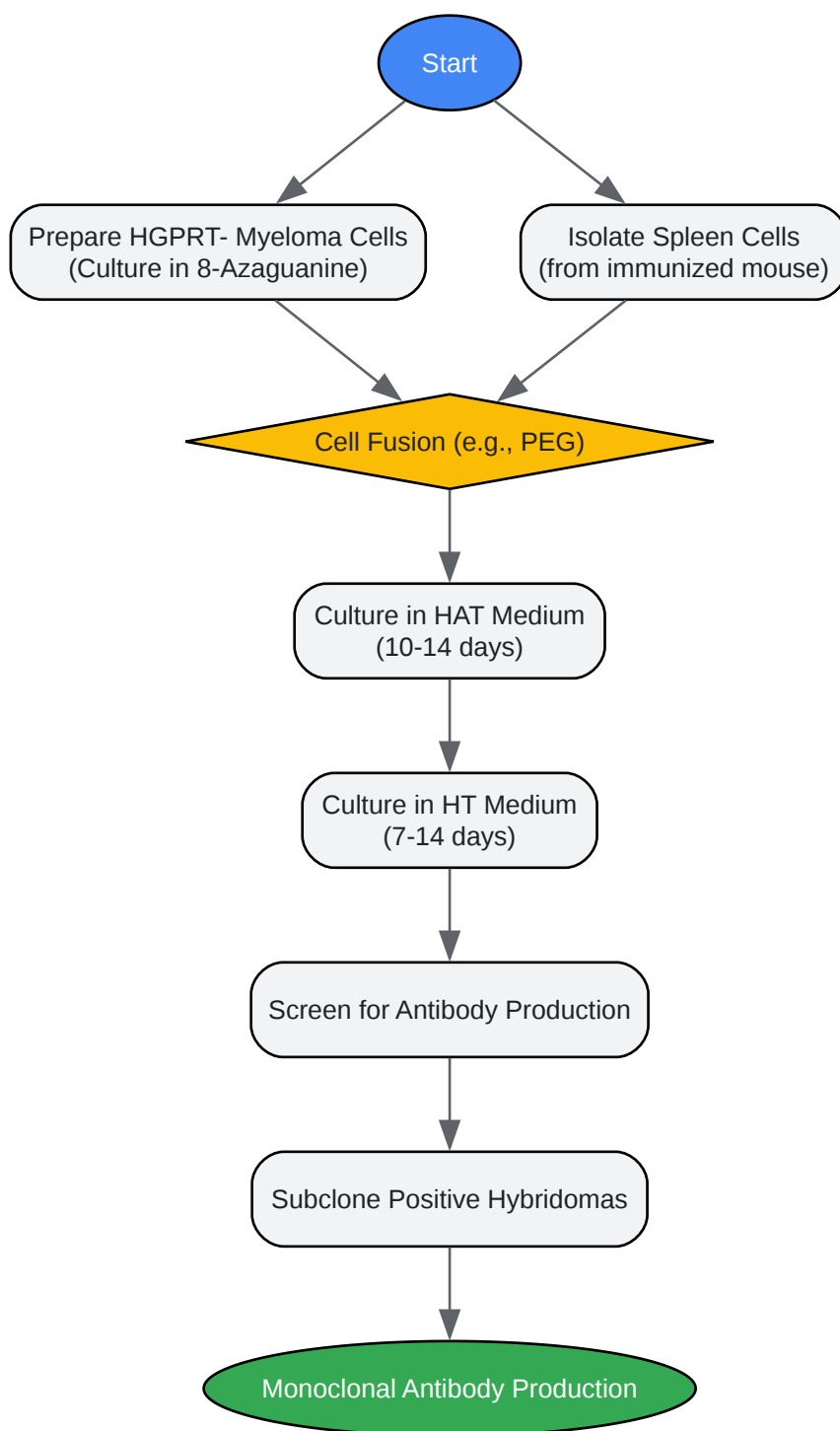
This protocol outlines the steps for selecting hybridoma cells following the fusion of spleen cells and HGPRT-deficient myeloma cells.

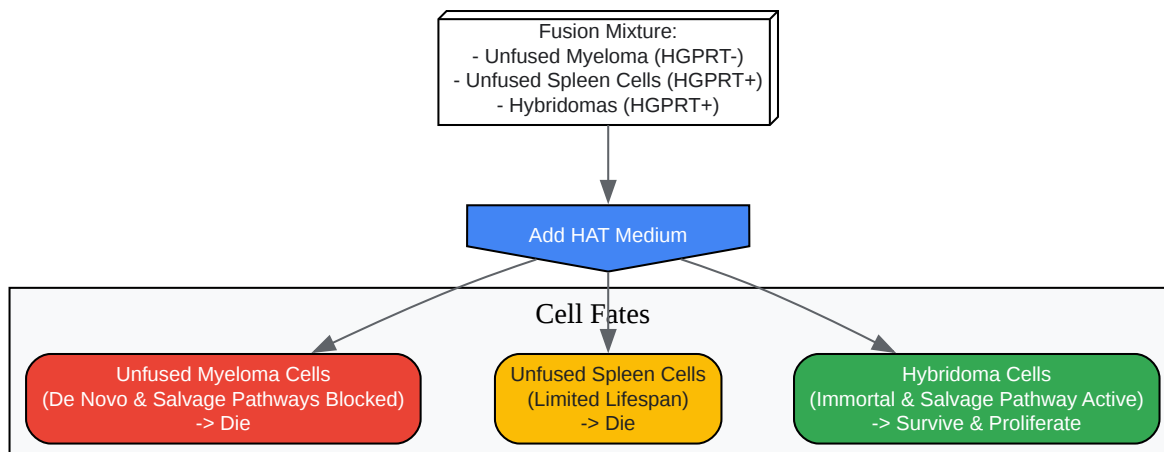
- Cell Fusion: Perform cell fusion according to your standard protocol (e.g., using polyethylene glycol - PEG).
- Initial Plating: After fusion, gently resuspend the cell pellet in HAT-supplemented culture medium (e.g., DMEM or RPMI-1640 with 10-20% FBS, L-glutamine, and antibiotics, supplemented with 1X HAT).
- Seeding in Multi-well Plates: Distribute the cell suspension into 96-well plates. The seeding density should be optimized, but a common practice is to plate the fusion mixture from one spleen across several 96-well plates.
- Incubation: Incubate the plates at 37°C in a humidified incubator with 5% CO<sub>2</sub>.
- Feeding the Cells:
  - After 3-4 days, observe the plates under a microscope. Significant cell death of unfused cells should be apparent.
  - Gently aspirate half of the medium from each well and replace it with fresh HAT-supplemented medium.

- Repeat this feeding step every 2-3 days.
- Observation of Hybridoma Colonies: After 7-14 days, visible hybridoma colonies should start to appear in the wells.[\[12\]](#)
- Transition to HT Medium:
  - Once robust hybridoma colonies are established, the selective pressure from aminopterin needs to be removed.
  - Wean the cells off HAT medium by culturing them in HT medium (containing only hypoxanthine and thymidine) for 1-2 weeks.[\[7\]](#) This is done by replacing the HAT medium with HT medium during the feeding schedule.
- Transition to Standard Medium: After the HT medium phase, the hybridoma colonies can be gradually transitioned to the standard culture medium without any selective agents.
- Screening and Cloning: At this stage, the supernatants from wells containing viable hybridoma colonies can be screened for the presence of the desired antibody. Positive clones should then be subcloned by limiting dilution to ensure monoclonality.

## Visualizations







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